molecular formula C5H5F3O4 B3379401 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid CAS No. 156816-81-8

2-(Acetyloxy)-3,3,3-trifluoropropanoic acid

Cat. No. B3379401
CAS RN: 156816-81-8
M. Wt: 186.09 g/mol
InChI Key: RQNWFOJRLGQIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyloxy)-3,3,3-trifluoropropanoic acid (2-A-3,3,3-TFP) is a synthetic organic compound with a wide range of applications in the scientific and industrial fields. It is a highly reactive, colorless, and water-soluble acid with a molecular formula of C4H6F3O3. 2-A-3,3,3-TFP is a versatile compound that can be used in organic synthesis, as a reagent for catalytic hydrogenation and as a catalyst for a variety of reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

2-A-3,3,3-TFP is widely used in scientific research due to its versatile reactivity and wide range of applications. It is used in organic synthesis as a reagent for catalytic hydrogenation, as a catalyst for a variety of reactions, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Mechanism of Action

2-A-3,3,3-TFP is a highly reactive compound due to its trifluoropropionic acid moiety. The trifluoropropionic acid moiety is responsible for the reactivity of 2-A-3,3,3-TFP and it is the key factor in its mechanism of action. The trifluoropropionic acid moiety reacts with a variety of functional groups, including amines, alcohols, thiols, and carboxylic acids. It can also react with other molecules to form adducts and cyclic structures.
Biochemical and Physiological Effects
2-A-3,3,3-TFP has a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have anti-inflammatory and anti-cancer activity. In addition, it has been found to be a potent inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

2-A-3,3,3-TFP has many advantages for use in laboratory experiments. It is highly reactive and can be used in a variety of reactions. It is also water-soluble and can be easily isolated and purified. Furthermore, it is a versatile compound that can be used in organic synthesis, as a reagent for catalytic hydrogenation, and as a catalyst for a variety of reactions. However, it has some limitations. It is a highly reactive compound and can be hazardous if not handled properly. In addition, it can be difficult to scale up the synthesis of 2-A-3,3,3-TFP for large-scale production.

Future Directions

The future of 2-A-3,3,3-TFP is very promising. It has many potential applications in the scientific and industrial fields, and its versatility and reactivity make it a valuable compound for research and development. Possible future directions for 2-A-3,3,3-TFP include its use in the synthesis of new pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it could be used in the production of polymers and other materials, as well as in the development of new catalysts and reagents. Finally, its anti-inflammatory and anti-cancer activity could be further explored for potential therapeutic applications.

properties

IUPAC Name

2-acetyloxy-3,3,3-trifluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O4/c1-2(9)12-3(4(10)11)5(6,7)8/h3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNWFOJRLGQIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261528
Record name 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-3,3,3-trifluoropropanoic acid

CAS RN

156816-81-8
Record name 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156816-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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